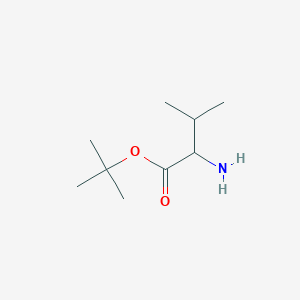

Tert-butyl 2-amino-3-methylbutanoate

概要

説明

Tert-butyl 2-amino-3-methylbutanoate is a chemical compound that is widely used in scientific experiments and research. It is a colorless liquid with a typical amine-like odor .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction. The first step involves a 96 percent yield with EEDQ in dichloromethane at ambient temperature. The second step involves a 99 percent yield with 80 percent trifluoroacetic acid in dichloromethane for 20 hours at ambient temperature . Another method involves the use of potassium carbonate and potassium iodide in DMF at 100℃ .Molecular Structure Analysis

The molecular formula of this compound is C9H19NO2 . The InChI code is 1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 .Chemical Reactions Analysis

As a tertiary alcohol, this compound is more resistant to oxidation than other isomers of butanol. It is deprotonated with a strong base to give the alkoxide .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 187.28 .科学的研究の応用

Asymmetric Synthesis

Tert-butyl 2-amino-3-methylbutanoate has been utilized in the field of asymmetric synthesis. For example, Bunnage et al. (2003) explored its use in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. This process involves conjugate addition and amination, leading to the formation of 2-diazo-3-amino esters. The study showcases the potential of this compound in creating complex amino acid structures with high enantioselectivity (Bunnage et al., 2003).

Inhibition Studies

In another study by Silverman et al. (1986), this compound derivatives were used as potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This enzyme plays a crucial role in neurotransmitter regulation, and the inhibition study provides insights into potential therapeutic applications of these compounds (Silverman et al., 1986).

Renin Inhibition

Thaisrivongs et al. (1987) described the use of this compound in the design of renin inhibitory peptides. These peptides, containing a dipeptide isostere, demonstrated potent inhibition of human plasma renin, an enzyme critical in blood pressure regulation. The study illustrates the compound's potential in developing treatments for hypertension (Thaisrivongs et al., 1987).

Dendrimer Construction

In the field of polymer chemistry, Newkome et al. (2003) utilized this compound derivatives in the synthesis of multifunctional dendrimers. These dendrimers have potential applications in drug delivery, nanotechnology, and materials science (Newkome et al., 2003).

Enantioselective Additions

Nishimura and Tomioka (2002) explored the enantioselective addition reactions involving this compound derivatives. Their research contributes to the development of stereoselective synthetic methodologies, essential in pharmaceutical and agrochemical industries (Nishimura & Tomioka, 2002).

Safety and Hazards

Tert-butyl 2-amino-3-methylbutanoate is considered hazardous. It is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

作用機序

Target of Action

Tert-butyl 2-amino-3-methylbutanoate is an organic compound that is used in various scientific research . .

Mode of Action

It is known that tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Biochemical Pathways

The compound is known to be involved in chemical transformations . It’s also worth noting that the tert-butyl group has unique reactivity patterns and is used in various chemical transformations and biosynthetic pathways .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant .

特性

IUPAC Name |

tert-butyl 2-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBVJBGFJIHJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

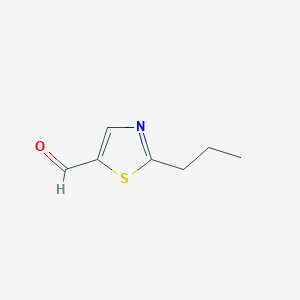

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B3178522.png)